3-Chloro-6-(3,4-dimethylphenyl)pyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-(3,4-dimethylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)15-14-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUIRCJNASGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro 6 3,4 Dimethylphenyl Pyridazine
Established Synthetic Routes to 3-Chloro-6-(3,4-dimethylphenyl)pyridazine
The synthesis of the target compound can be approached through several strategic pathways, including the initial construction of the pyridazine (B1198779) core, functionalization of a pre-formed ring, and modern cross-coupling techniques.
Cyclization Reactions for Pyridazine Ring Formation
A fundamental approach to constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. For the synthesis of this compound, this would typically start with a precursor such as a 4-(3,4-dimethylphenyl)-4-oxobutanoic acid derivative. The initial cyclization with hydrazine hydrate (B1144303) yields the corresponding dihydropyridazinone, which can be oxidized to the pyridazinone. This method builds the core heterocyclic structure with the desired aryl substituent already in place.
Table 1: Generalized Cyclization for Pyridazine Ring Formation
| Reactant 1 | Reactant 2 | Intermediate Product |
| 4-Aryl-4-oxobutanoic acid | Hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one |
This interactive table outlines the key components in the initial ring-forming cyclization step.
Functionalization of Pre-existing Pyridazine Scaffolds (e.g., from Pyridazinone Intermediates)
One of the most prevalent and efficient methods for preparing 3-chloro-6-arylpyridazines involves the chemical modification of a pyridazinone intermediate. This two-step process begins with the synthesis of 6-(3,4-dimethylphenyl)-3(2H)-pyridazinone. This intermediate is readily prepared by the reaction of 3-(3,4-dimethylbenzoyl)propionic acid with hydrazine hydrate.
In the subsequent step, the pyridazinone is converted to the target 3-chloro derivative. This transformation is typically achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govgoogle.com This reaction effectively replaces the hydroxyl group of the pyridazinone tautomer with a chlorine atom, yielding this compound in good yield. nih.gov A patent describes a similar process for related compounds where the pyridazinone is added to a cold mixture of phosphorus oxychloride and dimethylformamide, followed by heating. google.com
Table 2: Synthesis via Pyridazinone Intermediate
| Step | Reactants | Reagent | Product |
| 1. Cyclization | 3-(3,4-Dimethylbenzoyl)propionic acid, Hydrazine hydrate | Heat | 6-(3,4-Dimethylphenyl)-3(2H)-pyridazinone |
| 2. Chlorination | 6-(3,4-Dimethylphenyl)-3(2H)-pyridazinone | Phosphorus oxychloride (POCl₃) | This compound |
This interactive table details the two-stage synthesis from a pyridazinone precursor.
Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Pyridazine Linkages (e.g., Suzuki-Miyaura)
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, is a powerful tool for linking aryl groups to heterocyclic scaffolds. researchgate.net In a potential synthetic route to this compound, one could envision the coupling of 3,6-dichloropyridazine (B152260) with (3,4-dimethylphenyl)boronic acid.
This approach requires careful control of reaction conditions to achieve selective mono-arylation at the 6-position over the 3-position. The reactivity of the two chlorine atoms can be influenced by steric and electronic factors, as well as the choice of palladium catalyst, ligand, and base. While challenging, this method offers a modular approach, allowing for the introduction of various aryl groups onto the pyridazine core. researchgate.net
Table 3: Retrosynthetic Suzuki-Miyaura Coupling Components
| Pyridazine Substrate | Arylating Agent | Catalyst System (Typical) |
| 3,6-Dichloropyridazine | (3,4-Dimethylphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ |
This interactive table shows the key components for a potential Suzuki-Miyaura cross-coupling synthesis.
Exploration of Green Chemistry Methodologies in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for pyridazine derivatives. rasayanjournal.co.insioc-journal.cn These approaches aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency. For the synthesis of this compound, green methodologies could be applied, for instance, in the initial cyclization step. The use of microwave irradiation can significantly shorten reaction times and in some cases, allow for solvent-free conditions. researchgate.net Furthermore, the use of recyclable catalysts and ionic liquids as alternative reaction media represents another avenue for greener synthesis in this chemical space. sioc-journal.cn Such methods offer the potential for higher yields, simpler workup procedures, and a reduced environmental footprint compared to traditional synthetic protocols. rasayanjournal.co.intandfonline.com
Derivatization and Functionalization Strategies Employing the this compound Scaffold
The title compound serves as a versatile building block for the synthesis of a wide range of more complex molecules, primarily through reactions at the reactive chlorinated position.
Nucleophilic Substitution Reactions at the Chlorinated Position
The chlorine atom at the 3-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity allows for the facile introduction of various functional groups by displacing the chloride ion. A wide array of nucleophiles can be employed, leading to the generation of diverse libraries of pyridazine derivatives. Common nucleophiles include:
Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and hydrazines react to form the corresponding 3-amino, 3-alkylamino, and 3-hydrazinylpyridazines.
Oxygen Nucleophiles: Alkoxides and phenoxides can be used to synthesize 3-alkoxy and 3-aryloxypyridazine derivatives.
Sulfur Nucleophiles: Thiolates react to yield 3-alkylthio or 3-arylthio ethers.
These substitution reactions are fundamental to the utility of this compound as a synthetic intermediate, enabling the construction of molecules with tailored electronic and steric properties.
Table 4: Examples of Nucleophilic Substitution on this compound
| Nucleophile | Reagent Example | Product Class |
| Amine | Piperidine | 3-(Piperidin-1-yl)-6-(3,4-dimethylphenyl)pyridazine |
| Alkoxide | Sodium methoxide | 3-Methoxy-6-(3,4-dimethylphenyl)pyridazine |
| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-6-(3,4-dimethylphenyl)pyridazine |
This interactive table provides examples of derivatization via nucleophilic substitution.
Further Cross-Coupling Reactions (e.g., Heck, Alkynylation) for Extended Molecular Complexity
The chloro-substituent at the 3-position of the pyridazine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds and introducing molecular complexity.
The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, provides a method for vinylation of the pyridazine core. organic-chemistry.orgdiva-portal.org While specific examples detailing the Heck reaction on this compound are not extensively documented, the general reactivity of chloropyridazines suggests its feasibility. This reaction typically employs a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base to facilitate the coupling, resulting in the substitution of the chlorine atom with a vinyl group. beilstein-journals.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. beilstein-journals.org
Alkynylation reactions , particularly the Sonogashira coupling, represent another powerful tool for the functionalization of this compound. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orgyoutube.com The Sonogashira coupling allows for the direct introduction of an alkynyl moiety at the 3-position of the pyridazine ring, significantly expanding the structural diversity of the resulting products. nih.govlibretexts.org These alkynylated pyridazines can serve as precursors for further transformations.
| Reaction Type | Description | Typical Catalysts | Key Features |
|---|---|---|---|
| Heck Reaction | Palladium-catalyzed vinylation of the pyridazine ring by coupling with an alkene. organic-chemistry.orgdiva-portal.org | Pd(OAc)2, PdCl2, Palladacycles | Forms a C(sp2)-C(sp2) bond; introduces a vinyl group. |
| Sonogashira Coupling | Palladium and copper co-catalyzed coupling with a terminal alkyne. organic-chemistry.orgwikipedia.org | Pd(PPh3)4, PdCl2(PPh3)2, CuI | Forms a C(sp2)-C(sp) bond; introduces an alkynyl group. |
Condensation Reactions with the Pyridazine Moiety and its Derivatives
Condensation reactions provide a strategic avenue for modifying the pyridazine core and introducing new functional groups or ring systems. These reactions often involve the reaction of a pyridazine derivative with a suitable partner, leading to the formation of a larger, more complex molecule.
For instance, pyridazinone derivatives, which can be conceptually related to this compound, have been shown to participate in aldol-type condensation reactions. In one study, pyridazinones bearing a 3,4-dimethylphenyl group were key intermediates that underwent condensation with a second equivalent of a hydrazine, ultimately leading to cyclization. mdpi.com Such reactions highlight the reactivity of substituents on the pyridazine ring, which can be activated for condensation.
Furthermore, the pyridazine ring itself can influence the reactivity of adjacent functional groups, facilitating condensation pathways. The synthesis of pyrido[3,4-c]pyridazines has been achieved through condensation reactions starting from N-protected 3-pyridone-4-acetate derivatives, which, after initial condensation with hydrazine and subsequent chemical modifications, lead to the formation of the fused ring system. mdpi.com
Formation of Fused Heterocyclic Systems (e.g., Imidazopyridazines, Tetrazolopyridazines)
The inherent structure of this compound, with its reactive chloro group adjacent to a ring nitrogen, makes it an ideal precursor for the synthesis of fused heterocyclic systems. ias.ac.in These reactions typically proceed via an initial nucleophilic substitution at the C3 position, followed by an intramolecular cyclization.
The synthesis of imidazopyridazines can be achieved by reacting 3-chloropyridazine derivatives with various amines. This is followed by a cyclization step that forms the imidazole (B134444) ring fused to the pyridazine core.
Similarly, the formation of pyridazinotriazine derivatives has been reported starting from a 3-chloropyridazine. The chloro group is first displaced by hydrazine hydrate to yield a hydrazinopyridazine intermediate. This intermediate is then reacted with reagents like acetic anhydride (B1165640) or carbon disulfide to construct the fused triazine ring. nih.gov
The construction of these fused systems is a significant strategy in medicinal chemistry, as it generates rigid, planar structures that can effectively interact with biological targets. ias.ac.innih.govresearchgate.net
This compound as a Key Intermediate in Complex Molecule Synthesis
The chemical reactivity of this compound establishes it as a valuable intermediate for the synthesis of more complex molecules. Its ability to undergo a variety of transformations allows for the systematic construction of libraries of compounds with diverse functionalities and architectures.
Pathways to Polyfunctionalized Pyridazine Derivatives
The strategic manipulation of the chloro group and other positions on the pyridazine ring allows for the creation of polyfunctionalized derivatives. A common approach involves the sequential application of different reaction types. For example, a palladium-catalyzed cross-coupling reaction can be used to introduce a new substituent at the 3-position, followed by functionalization at another position on the ring.
The electron-deficient nature of the pyridazine ring also allows for nucleophilic substitution reactions, not just of the chloro group, but potentially at other positions if appropriately activated. The introduction of various functional groups such as amino, bromo, iodo, nitro, or cyano groups onto the pyridazine scaffold can significantly increase its synthetic potential by enhancing reactivity and enabling regioselective transformations. researchgate.net
Construction of Structurally Diverse Compounds
The utility of this compound as a building block is evident in its application to construct a wide array of structurally diverse compounds. organic-chemistry.orgresearchgate.net By leveraging the reactions described previously—cross-coupling, condensation, and cyclization—a multitude of derivatives can be accessed from this single starting material.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) and the 3,4-dimethylphenyl rings.
Pyridazine Ring Protons: The two protons on the pyridazine ring would likely appear as doublets in the aromatic region, typically between δ 7.5 and 8.5 ppm. The coupling constant between these adjacent protons would be characteristic of pyridazine systems.
Dimethylphenyl Ring Protons: The protons on the 3,4-dimethylphenyl group would also resonate in the aromatic region, likely between δ 7.0 and 8.0 ppm. The substitution pattern would lead to a specific splitting pattern. The proton at position 2' might appear as a singlet or a narrow doublet, the proton at 5' as a doublet, and the proton at 6' as a doublet of doublets.
Methyl Protons: The two methyl groups on the phenyl ring would give rise to two distinct singlets in the aliphatic region, typically around δ 2.3 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule.
Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring are expected to appear in the downfield region of the spectrum, typically between δ 120 and 160 ppm. The carbon atom attached to the chlorine (C-3) would be significantly influenced by the halogen's electronegativity.
Dimethylphenyl Ring Carbons: The carbon atoms of the dimethylphenyl ring would also resonate in the aromatic region (δ 125-140 ppm). The carbons bearing the methyl groups (C-3' and C-4') and the carbon attached to the pyridazine ring (C-1') would have distinct chemical shifts.
Methyl Carbons: The two methyl carbons would appear in the upfield region of the spectrum, typically around δ 20 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-6-(3,4-dimethylphenyl)pyridazine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridazine H-4/H-5 | 7.5 - 8.5 (d) | 120 - 135 |
| Phenyl H-2' | 7.5 - 8.0 (s or d) | 125 - 130 |
| Phenyl H-5' | 7.0 - 7.5 (d) | 130 - 135 |
| Phenyl H-6' | 7.0 - 7.5 (dd) | 128 - 132 |
| Methyl (3'-CH₃) | ~2.3 (s) | ~20 |
| Methyl (4'-CH₃) | ~2.3 (s) | ~20 |
| Pyridazine C-3 | - | 150 - 160 |
| Pyridazine C-6 | - | 155 - 165 |
| Phenyl C-1' | - | 135 - 140 |
| Phenyl C-3' | - | 135 - 140 |
| Phenyl C-4' | - | 138 - 142 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands.
Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds in the aromatic rings (pyridazine and dimethylphenyl).
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: A distinct absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would be observed in the 800-900 cm⁻¹ region, which can be indicative of the substitution pattern.
Methyl C-H Bending: The bending vibrations of the methyl groups would be visible around 1375 cm⁻¹ and 1450 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C / C=N | Stretching | 1400 - 1600 |
| C-Cl | Stretching | 600 - 800 |
| Aromatic C-H | Out-of-plane Bending | 800 - 900 |
| Methyl C-H | Bending | ~1375 and ~1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₁ClN₂), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (218.68 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
The fragmentation pattern would likely involve the loss of the chlorine atom, leading to a significant fragment ion at [M-Cl]⁺. Further fragmentation could involve the cleavage of the bond between the pyridazine and the dimethylphenyl rings, as well as fragmentation of the rings themselves. A retro-Diels-Alder reaction on the pyridazine ring is also a possible fragmentation pathway observed in similar compounds. growingscience.com
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity) | Description |
|---|---|---|
| [M]⁺ | 218 (100%) | Molecular Ion |
| [M+2]⁺ | 220 (33%) | Isotopic peak due to ³⁷Cl |
| [M-Cl]⁺ | 183 | Loss of chlorine radical |
| [C₁₀H₉]⁺ | 129 | Dimethylphenyl cation |
| [C₄H₃N₂]⁺ | 79 | Pyridazine fragment |
Elemental Analysis for Empirical Formula Determination
Elemental analysis determines the percentage composition of elements in a compound, which is used to confirm the empirical and molecular formula. For this compound with the molecular formula C₁₂H₁₁ClN₂, the theoretical elemental composition can be calculated.
Table 4: Theoretical Elemental Analysis for C₁₂H₁₁ClN₂
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 12 | 144.12 | 65.91 |
| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.08 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 16.21 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 12.81 |
| Total | 218.68 | 100.00 |
Experimental values from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the synthesized compound.
Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of this compound, comprising the pyridazine and dimethylphenyl rings, is expected to absorb in the UV region. Studies on similar 6-aryl-3-chloropyridazines suggest that the principal absorption bands would likely be attributed to π → π* transitions. The exact position of the absorption maximum (λ_max) would be influenced by the solvent polarity.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic compounds are fluorescent, the rigid, planar structure of the pyridazine core fused with the dimethylphenyl ring could potentially lead to fluorescent properties. The excitation and emission wavelengths would be characteristic of the compound's electronic structure.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable for compound or close analogs)
These studies on analogous structures reveal that the pyridazine ring is typically planar. The dihedral angle between the pyridazine ring and the attached aryl or heteroaryl ring is a key conformational feature. In similar compounds, this angle can vary, influencing the degree of conjugation between the two ring systems. The crystal packing is often stabilized by intermolecular interactions such as π–π stacking between the aromatic rings. nih.govnih.gov Based on these analogs, it can be inferred that in the solid state, this compound would likely adopt a relatively planar conformation, with the planarity being influenced by steric interactions between the rings.
Computational and Theoretical Chemistry of 3 Chloro 6 3,4 Dimethylphenyl Pyridazine and Its Derivatives
Electronic Structure Calculations (e.g., Density Functional Theory (DFT)) for Molecular Properties
Electronic structure calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules like 3-Chloro-6-(3,4-dimethylphenyl)pyridazine. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. gsconlinepress.comiiste.org It is widely applied to predict various molecular properties that govern the reactivity and behavior of pyridazine (B1198779) derivatives. gsconlinepress.com
Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netijsr.net
Other quantum chemical descriptors calculated through DFT, such as electronegativity (χ), global hardness (η), global softness (S), and electrophilicity index (ω), provide further insights into the molecule's electronic characteristics and potential for interaction. gsconlinepress.com Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution and identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov These computational analyses help in understanding the relationship between the molecular structure of pyridazine derivatives and their electronic properties. gsconlinepress.com
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE, eV) | Difference between ELUMO and EHOMO | 3.5 to 5.0 |
| Dipole Moment (μ, Debye) | Measure of molecular polarity | 2.0 to 5.0 |
| Global Hardness (η) | Resistance to change in electron distribution | 1.7 to 2.5 |
| Global Softness (S) | Reciprocal of global hardness, indicates reactivity | 0.4 to 0.6 |
| Electronegativity (χ) | Power of an atom to attract electrons to itself | 3.5 to 5.0 |
Molecular Docking and Ligand-Receptor Interaction Studies for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.com For this compound and its analogs, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity. nih.gov This process involves placing the ligand (the pyridazine derivative) into the binding site of a target protein (receptor) and calculating the binding affinity, typically expressed as a binding energy score. benthamdirect.com
These studies can reveal crucial ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are vital for stabilizing the complex. nih.govblumberginstitute.org For instance, docking simulations of pyridazine analogs have been used to explore their binding modes with various enzymes and receptors, such as adenosine (B11128) receptors and E. coli DNA gyrase. nih.govscilit.com The pyridazine ring itself, with its unique physicochemical properties including a high dipole moment and dual hydrogen-bonding capacity, often plays a significant role in these interactions. nih.gov By understanding these interactions, researchers can rationalize the observed biological activity and design new derivatives with improved potency and selectivity. nih.gov
| Target Protein | PDB ID | Pyridazine Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Muscarinic Acetylcholine (B1216132) Receptor | 5CXV | Substituted Pyridazine | -7.2 to -7.9 | Not Specified |
| Adenosine A1 Receptor | 5UEN | Pyrazolo[3,4-d]pyridazine | Not Specified | N254, H278 |
| E. coli DNA Gyrase Subunit B | 4KFG | Chloro-substituted Pyridazine | Not Specified | Not Specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For pyridazine derivatives, QSAR studies are employed to predict the biological activity of newly designed compounds before their synthesis, thus saving time and resources. nih.gov
A QSAR model is developed by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors can be steric, electronic, hydrophobic, or topological in nature. The resulting model, often a linear or non-linear equation, can then be used to predict the activity of compounds that have not yet been tested. nih.gov For example, QSAR studies on pyridazine-based compounds have been used to suggest more effective inhibitors of amyloid fibril formation and to understand the mechanism of H+/K+-ATPase inhibition. nih.govnih.gov These models provide valuable insights into which structural features are important for a particular biological activity, guiding the rational design of more potent analogs. jksus.orgresearchgate.net
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Charge distribution and reactivity |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |
| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and membrane permeability |
| Topological | Connectivity indices, Wiener index | Molecular branching and shape |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are highly effective in predicting spectroscopic parameters, which aids in the structural characterization of newly synthesized compounds like this compound. Theoretical calculations can predict vibrational frequencies (FT-IR), and chemical shifts (NMR), which can then be compared with experimental data to confirm the molecular structure. mdpi.commdpi.comliberty.edu For instance, DFT calculations have been successfully used to correlate theoretical geometrical parameters and spectra of pyridazine derivatives with experimental results. researchgate.net
Conformational analysis is another crucial aspect of theoretical chemistry, focusing on the different spatial arrangements of atoms (conformations) that a molecule can adopt and their relative energies. acs.org For flexible molecules, identifying the lowest energy conformation is important as it often represents the biologically active form. Computational methods can map the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might fit into a receptor's binding site and for interpreting complex experimental spectra. acs.org
| Spectroscopic Technique | Parameter | Experimental Value | Predicted Value (Computational Method) |
|---|---|---|---|
| 1H NMR | Chemical Shift (ppm) of Pyridazine Ring Protons | ~7.5-9.0 | Calculated values often correlate well with experimental data |
| 13C NMR | Chemical Shift (ppm) of Pyridazine Ring Carbons | ~125-160 | Calculated values aid in peak assignment |
| FT-IR | C=N Stretch (cm-1) | ~1590-1610 | Calculated frequencies (after scaling) match experimental bands |
In Silico Screening for Novel Biological Activities
In silico or virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. jksus.orgnih.gov For pyridazine-based scaffolds, this approach can rapidly identify potential new biological activities. tandfonline.com Virtual screening can be ligand-based, where known active molecules are used to find similar compounds, or structure-based, which utilizes the 3D structure of the biological target. nih.govtandfonline.com
Techniques like pharmacophore modeling and large-scale docking are central to in silico screening. tandfonline.com A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can then be used as a 3D query to screen databases for molecules that fit these criteria. tandfonline.com Such screening campaigns have been successfully applied to pyridazine libraries to identify hits for various targets, demonstrating the utility of these computational methods in repurposing existing chemical scaffolds and discovering novel therapeutic applications. researchgate.netresearchgate.netnih.gov
| Potential Biological Activity | Computational Method Used | Potential Target Class |
|---|---|---|
| Anti-Alzheimer | Virtual Screening, SAR/SPR | Acetylcholinesterase inhibitors |
| Muscle Relaxant | Molecular Docking | Muscarinic Acetylcholine Receptors |
| Anticancer | Pharmacophore Mapping, Molecular Docking | Kinases, Thymidylate Synthase |
| Anti-inflammatory | Inverse Virtual Screening | Aspartate aminotransferase |
| Antimicrobial | Molecular Docking | DNA Gyrase |
In Vitro Biological Activity and Mechanistic Investigations of 3 Chloro 6 3,4 Dimethylphenyl Pyridazine Derivatives
Antimicrobial Research
Derivatives based on the 3-chloro-6-phenylpyridazine (B182944) structure have been synthesized and evaluated for their ability to combat microbial growth, showing promise against a range of bacterial and fungal pathogens.
The antibacterial potential of pyridazine (B1198779) derivatives has been explored against both Gram-positive and Gram-negative bacteria. Studies on pyridazinone compounds, which are structurally related to the core molecule, have shown that specific derivatives exhibit significant antibacterial action. For instance, certain 6-phenyl-pyridazin-3-one derivatives have demonstrated excellent activity against Staphylococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.org Fused heterocyclic systems incorporating the pyridazine ring, such as pyrazolo[3,4-c]pyridazine derivatives, have also been synthesized and tested. One such compound, 5-(4-Hydroxy-3-methoxyphenyl)-3-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, was found to have significant action against both Gram-positive (Staphylococcus aureus, Micrococcus luteus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. thaiscience.info The introduction of different functional groups to the pyridazine core allows for the modulation of antibacterial potency and spectrum. researchgate.netnih.gov
| Compound Class | Test Organisms | Observed Activity | Reference |
|---|---|---|---|
| 6-Phenyl–Pyridazine-3-One Derivatives | S. pyogenes (Gram +), E. coli (Gram -) | Excellent activity reported for specific derivatives. | biomedpharmajournal.org |
| Pyrazolo[3,4-c]pyridazine Derivatives | S. aureus (Gram +), M. luteus (Gram +), E. coli (Gram -), K. pneumoniae (Gram -) | Significant inhibition observed. | thaiscience.info |
| General Pyridazine Derivatives | S. aureus, B. subtilis (Gram +), E. coli, P. aeruginosa, Y. enterocolitica (Gram -) | Significant activity reported upon modification with sulpha drugs. | researchgate.net |
The antifungal properties of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have been evaluated against several phytopathogenic fungi. nih.govresearchgate.net These studies reveal that modifications at the N-2 position of the pyridazine ring can yield compounds with notable inhibitory activity. In tests against fungi responsible for significant crop damage, such as Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica, several derivatives displayed good antifungal effects. researchgate.netnih.gov For example, certain compounds incorporating 1,3,4-thiadiazole (B1197879) moieties showed inhibitory rates comparable to commercial fungicides. nih.gov Specifically, compounds designated as 3h , 7b , and 7c in one study showed potent activity against G. zeae, with inhibition rates of 50.3%, 57.9%, and 60.5%, respectively. researchgate.netnih.gov Similarly, derivatives 3e and 3h were effective against F. oxysporum, inhibiting its growth by 53.2% and 50.9%. researchgate.netnih.gov The antifungal potential is not limited to phytopathogens; studies on other heterocyclic systems containing pyridazine have also reported activity against human fungal pathogens. mdpi.com
| Compound | G. zeae (% Inhibition) | F. oxysporum (% Inhibition) | C. mandshurica (% Inhibition) | Reference |
|---|---|---|---|---|
| 3d | - | 38.2 | 43.5 | nih.gov |
| 3e | - | 53.2 | 40.6 | researchgate.netnih.gov |
| 3f | - | 44.2 | - | nih.gov |
| 3h | 50.3 | 50.9 | 47.8 | researchgate.netnih.gov |
| 7b | 57.9 | - | - | researchgate.netnih.gov |
| 7c | 60.5 | 43.1 | >50.0 (qualitative) | researchgate.netnih.gov |
The precise cellular mechanisms underlying the antimicrobial activity of 3-chloro-6-(3,4-dimethylphenyl)pyridazine derivatives are not extensively detailed in the available literature. However, the broad biological activity of this class of compounds is often linked to their ability to inhibit essential enzymes in pathogens. The capacity of pyridazine-based molecules to inhibit various kinases and other enzymes, as detailed in the following sections, suggests that their antimicrobial effects could stem from interference with crucial cellular processes. These may include disrupting cell signaling pathways, inhibiting cell division, or blocking metabolic pathways necessary for microbial survival. The structural features of these derivatives allow them to act as scaffolds that can be tailored to fit the active sites of various enzymes, leading to the inhibition of microbial growth and proliferation.
Enzyme Inhibition Profiling
Derivatives of the pyridazine core structure are potent inhibitors of several key enzymes, highlighting their potential in oncology, inflammatory diseases, and agriculture.
The pyridazine scaffold has been effectively utilized to develop inhibitors for several families of protein kinases, which are crucial regulators of cellular processes and attractive targets for drug development.
TAK1 Inhibition : Transforming growth factor-β activated kinase (TAK1) is overexpressed in certain cancers like multiple myeloma. nih.govnih.gov Imidazo[1,2-b]pyridazine (B131497) derivatives have been discovered as potent TAK1 inhibitors. A lead compound from this class, featuring a 6-substituted morpholine, inhibited TAK1 with an IC50 value of 55 nM, which is more potent than the known inhibitor takinib (B611130) (IC50 of 187 nM). nih.govnih.govresearchgate.net These compounds effectively inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM. nih.gov
VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. nih.gov Various heterocyclic compounds have been designed as VEGFR-2 inhibitors. mdpi.com While specific data for this compound is limited, related structures incorporating pyridazine-like moieties have shown inhibitory activity against VEGFR-2, suggesting the scaffold's potential in developing anti-angiogenic agents. nih.govmdpi.com
CLK and DYRK Inhibition : The dual-specificity tyrosine-regulated kinases (DYRKs) and cdc2-like kinases (CLKs) are involved in regulating pre-mRNA splicing and are implicated in neurodegenerative diseases and cancer. researchgate.netnih.gov Pyrido[3,4-g]quinazoline and imidazo[1,2-b]pyridazine scaffolds have yielded potent inhibitors of DYRKs (specifically DYRK1A) and CLKs. researchgate.netdundee.ac.uk Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of a potent and selective cellular inhibitor of DYRK1A. dundee.ac.uk These findings underscore the versatility of the pyridazine core in designing selective kinase inhibitors. nih.govnih.gov
| Kinase Target | Compound Scaffold | Reported Potency (IC50/GI50) | Reference |
|---|---|---|---|
| TAK1 | Imidazo[1,2-b]pyridazine | IC50 = 55 nM | nih.govnih.gov |
| Multiple Myeloma Cells | Imidazo[1,2-b]pyridazine | GI50 as low as 30 nM | nih.gov |
| DYRK1A | Imidazo[1,2-b]pyridazine | Potent cellular inhibition reported. | dundee.ac.uk |
| CLK1 | Pyrido[3,4-g]quinazoline | IC50 = 18 nM for the most active analog. | researchgate.net |
Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway in plants. mdpi.com Carotenoids protect chlorophyll (B73375) from photooxidation; thus, inhibition of PDS leads to a "bleaching" effect and is a validated mechanism for herbicides. researchgate.net Pyridazine derivatives are a known class of PDS inhibitors. nih.gov Research has shown that a 6-chloro substituent on the pyridazine ring is a key group for post-emergence herbicidal activity. nih.gov The inhibition of PDS blocks the conversion of phytoene to ζ-carotene, causing an accumulation of phytoene and preventing photosynthesis, ultimately leading to plant death. nih.govnih.gov The design of novel pyridazine derivatives targeting PDS is an active area of research aimed at developing new and effective herbicides. mdpi.comnih.gov
Exploration of Other Relevant Enzyme Targets and Biochemical Pathways
The therapeutic potential of pyridazine derivatives is underscored by their interaction with various enzymes and biochemical pathways critical to disease pathogenesis. Research into 3,6-disubstituted pyridazines has identified protein kinases as a highly probable class of molecular targets. nih.gov Computational tools, such as the SwissTargetPrediction tool, have suggested that Cyclin-Dependent Kinase 2 (CDK2) is a prominent target for these compounds. nih.gov CDKs are crucial regulators of the cell cycle, and their excessive production can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov Consequently, the inhibition of CDKs represents a promising strategy for the development of novel anticancer therapies. nih.gov
In the context of hematological malignancies, derivatives of the related imidazo[1,2-b]pyridazine scaffold have been found to inhibit Transforming Growth Factor-β Activated Kinase (TAK1). nih.gov TAK1 is a serine/threonine kinase that is overexpressed and constitutively upregulated in multiple myeloma, playing a key role in cell growth. nih.gov The discovery of pyridazine-containing compounds that inhibit TAK1 at nanomolar concentrations highlights a targeted therapeutic approach for this type of cancer. nih.gov
Furthermore, investigations into pyrido[3,4-c]pyridazine (B3354903) derivatives have identified them as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an enzyme considered a target in the treatment of certain cancers. researchgate.netmdpi.com These findings collectively demonstrate that the pyridazine scaffold can be effectively modified to target a range of clinically relevant enzymes, offering diverse opportunities for therapeutic intervention.
Receptor Modulation Investigations
Certain pyridazine derivatives have been extensively studied for their ability to modulate the function of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Arylaminopyridazine derivatives of GABA have been identified as selective and potent antagonists at the GABAA receptor site. nih.gov
Biochemical characterization of compounds such as SR 95531 and SR 42641 revealed their high affinity for the GABA receptor site. nih.gov These compounds competitively displace [3H]GABA from rat brain membranes and antagonize the GABA-induced enhancement of [3H]diazepam binding in a concentration-dependent manner, without affecting diazepam binding on their own. nih.gov Further analysis indicated a competitive interaction at the high-affinity GABA site and a non-competitive interaction at the low-affinity site. nih.gov
Another class of derivatives, 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines, function as allosteric modulators of the GABAA receptor. nih.gov Structure-activity relationship (SAR) studies suggest these compounds may bind to the steroid binding site on the receptor, acting as either agonists or partial agonists. nih.gov
Table 1: GABAA Receptor Antagonist Activity of Pyridazine Derivatives nih.gov
| Compound | Apparent Ki for [3H]GABA displacement (µM) | Interaction with GABAA site |
| SR 95531 | 0.15 | Competitive (high-affinity), Non-competitive (low-affinity) |
| SR 42641 | 0.28 | Competitive (high-affinity), Non-competitive (low-affinity) |
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor, is predominantly expressed in brain regions associated with cognition, such as the cortex and hippocampus. nih.gov This has made it a significant target for therapies aimed at improving cognitive performance, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govcsmres.co.uk The development of selective M1 receptor activators is challenging due to the high structural similarity of the acetylcholine binding site (the orthosteric site) across all five muscarinic receptor subtypes. semanticscholar.org
To overcome this, research has focused on positive allosteric modulators (PAMs), which bind to a distinct, less conserved site on the receptor. semanticscholar.org A series of novel pyrrolo-pyridazine derivatives have been described as M1 PAMs. nih.gov These compounds enhance the receptor's response to acetylcholine, offering a promising therapeutic strategy for activating M1 receptors with greater subtype selectivity. nih.gov
The study of how pyridazine derivatives interact with their receptor targets provides crucial insights into their mechanisms of action. For GABAA receptor antagonists, detailed binding analyses have shown a complex interaction, with competitive binding at high-affinity sites and non-competitive effects at low-affinity sites, suggesting that these ligands can differentiate between receptor states. nih.gov
In the case of M1 mAChRs, the allosteric approach is key. Allosteric modulators bind to a site topographically distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. semanticscholar.orgnih.gov This binding event induces a conformational change in the receptor that can potentiate the binding and/or signaling efficacy of the orthosteric ligand. nih.gov This mechanism allows for the fine-tuning of receptor activity rather than simple activation or blockade, and it is the basis for the subtype selectivity observed with M1 PAMs derived from pyridazine-related scaffolds. nih.govsemanticscholar.org The ability of these compounds to enhance the natural signaling patterns of acetylcholine makes them an attractive therapeutic modality. csmres.co.uk
Anticancer Activity in Cell Line Models
Derivatives of the pyridazine scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines.
Multiple Myeloma: Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of TAK1 kinase, a target in multiple myeloma. nih.gov These compounds effectively inhibit the growth of multiple myeloma cell lines, including MPC-11 and H929, with GI50 (concentration for 50% growth inhibition) values in the nanomolar range. nih.gov The consistency between TAK1 inhibition and cellular antiproliferative activity underscores the targeted mechanism of these agents. nih.gov
Colon Carcinoma (HCT-116): Research has been conducted on 3(2H)-pyridazinone derivatives for their antiproliferative effects against the human colon carcinoma cell line HCT-116. nih.gov These studies aim to develop novel, non-toxic anticancer compounds. Other research has also shown that HCT-116 cell growth can be inhibited by various chemical agents, indicating its utility as a model for screening potential colon cancer therapeutics. nih.govnih.govorientjchem.org
Breast Cancer (MCF-7): Several classes of pyridazine derivatives have shown efficacy against the MCF-7 human breast adenocarcinoma cell line. A series of 3-allylseleno-6-alkylthiopyridazines exhibited notable antiproliferative activities, with one derivative, 3-allylseleno-6-pentylthiopyridazine, demonstrating higher potency than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov Similarly, various pyridopyridazin-3(2H)-one derivatives have been synthesized and evaluated, with most showing moderate cytotoxic activity against MCF-7 cells. researchgate.net The antiproliferative mechanism of some related pyridine (B92270) compounds in MCF-7 cells has been linked to the induction of apoptosis. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Pyridazine Derivatives
| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |
| Imidazo[1,2-b]pyridazines | Multiple Myeloma (MPC-11, H929) | GI50 | As low as 30 nM | nih.gov |
| 3-allylseleno-6-pentylthiopyridazine (6e) | Breast (MCF-7) | Potency | Higher than 5-FU | nih.gov |
| Pyridopyridazin-3(2H)-one derivatives (2a-2f) | Breast (MCF-7) | Activity | Moderate | researchgate.net |
| 3,6-disubstituted pyridazines (11m) | Breast (T-47D) | IC50 | 0.43 ± 0.01 µM | nih.gov |
| 3,6-disubstituted pyridazines (11m) | Breast (MDA-MB-231) | IC50 | 0.99 ± 0.03 µM | nih.gov |
Modulation of Oncogenic Signaling Pathways (e.g., VEGFR-2 signaling)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. mdpi.com The inhibition of VEGFR-2 signaling is a key strategy in the development of modern anticancer therapies. mdpi.com The pyridazine ring is a structural motif found in numerous compounds investigated for their potential as kinase inhibitors. nih.gov
Research into various heterocyclic compounds has identified several candidates that exhibit inhibitory activity against VEGFR-2. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors. nih.gov Similarly, novel thiazole (B1198619) derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2, with some compounds showing significant activity. mdpi.com One such 3-nitrophenylthiazolyl derivative demonstrated 85.72% inhibition of the VEGFR-2 enzyme, comparable to the reference drug sorafenib. mdpi.com While direct studies on this compound are limited in this context, the established activity of the broader pyridazine and related heterocyclic scaffolds suggests a plausible mechanistic basis for their anticancer effects through the modulation of oncogenic signaling pathways like VEGFR-2. nih.govnih.gov
Induction of Apoptosis and Cell Cycle Arrest in vitro
Pyridazine derivatives have been shown to exert anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing the proliferation of cancer cells. nih.govnih.gov Flow cytometry studies on pyrazolo[3,4-d]pyridazine derivatives, for example, have demonstrated their ability to induce cell cycle arrest at the Sub G1 and G2/M phases. nih.gov In one study, treatment of A549 lung cancer cells with a pyrazolo[3,4-d]pyridazine derivative (PPD-1) significantly increased the apoptotic cell population from 0.57% in untreated cells to 10.06%. nih.gov
This disruption of the cell cycle is a key mechanism for inhibiting tumor growth. Studies on other heterocyclic compounds, such as benzimidazole (B57391) derivatives, have provided detailed insights into these effects. Treatment of various cancer cell lines with these compounds led to significant changes in cell cycle phase distribution, effectively halting cell division. mdpi.com For instance, treatment of MDA-MB-231 breast cancer cells with one benzimidazole derivative increased the cell population in the G1 phase from 28.51% to 34.88% and in the S phase from 35.51% to 41.14%, while decreasing the G2 population. mdpi.com These findings highlight a common mechanistic pathway for pyridazine-containing scaffolds in cancer therapy. nih.gov
Effect of a Pyrazolo[3,4-d]pyridazine Derivative on Apoptosis
| Cell Line | Treatment | Apoptotic Cells (%) | Source |
|---|---|---|---|
| A549 (Lung Cancer) | Untreated Control | 0.57% | nih.gov |
| A549 (Lung Cancer) | PPD-1 Treated | 10.06% | nih.gov |
Herbicidal Activity and Plant Physiological Effects
The pyridazine chemical structure is the foundation for several commercially significant herbicides. These compounds can be effective as either pre-emergence herbicides, which are applied to the soil to prevent weed germination, or post-emergence herbicides, which are applied to emerged weeds. nih.gov
Pre-emergence and Post-emergence Efficacy in Model Systems
Derivatives of 3-chloro-pyridazine have demonstrated potent herbicidal activity in both pre- and post-emergence applications. acs.orgnih.gov In one study, a newly synthesized 6-chloro-pyridazine derivative, compound B1, exhibited 100% pre-emergence inhibition on the roots and stems of weed species like Echinochloa crus-galli and Portulaca oleracea at a concentration of 100 µg/mL. acs.orgnih.gov This compound also showed excellent post-emergence activity against broadleaf weeds, indicating that the 6-chloro group on the pyridazine ring is a key feature for this activity. acs.orgnih.gov The efficacy of these herbicides is evaluated based on their ability to control weed populations and reduce weed biomass, thereby preventing competition with crops. isws.org.inresearchgate.netnih.gov
Herbicidal Efficacy of a 6-Chloro-pyridazine Derivative (B1)
| Weed Species | Application Type | Concentration | Inhibition Rate (%) | Source |
|---|---|---|---|---|
| Echinochloa crus-galli | Pre-emergence | 100 µg/mL | 100% | acs.orgnih.gov |
| Portulaca oleracea | Pre-emergence | 100 µg/mL | 100% | acs.orgnih.gov |
| Broadleaf Weeds | Post-emergence | Not Specified | Excellent | acs.orgnih.gov |
Impact on Plant Growth and Development (e.g., growth regulating effects)
The herbicidal action of pyridazine derivatives is directly linked to their profound impact on plant growth and development. These compounds function as plant growth regulators, often by inhibiting essential biochemical pathways. ahdb.org.uk For example, some bleaching herbicides that inhibit pigment synthesis also block the production of diterpenes, which are precursors to gibberellic acid. lsuagcenter.com Gibberellic acid is a crucial plant hormone that regulates growth processes such as stem elongation. By inhibiting its synthesis, these herbicides cause severe stunting in treated plants, a primary growth-regulating effect. lsuagcenter.com
Downregulation of Gene Expression and Photosynthesis Inhibition
A primary mode of action for many pyridazinone herbicides is the inhibition of photosynthesis. lsuagcenter.comnih.gov These herbicides bind to the QB protein within Photosystem II of the photosynthetic electron transport chain, blocking the flow of electrons to the plastoquinone (B1678516) pool and effectively shutting down photosynthesis. lsuagcenter.com This leads to rapid chlorosis (yellowing) and necrosis (tissue death) in susceptible plants. lsuagcenter.com
More specifically, certain pyridazine derivatives act as bleaching herbicides by inhibiting the enzyme phytoene desaturase (PDS), which is essential for carotenoid biosynthesis. acs.orgnih.govlsuagcenter.com This inhibition leads to the downregulation of the PDS gene. acs.orgnih.gov Carotenoids protect chlorophyll from photodestruction; without them, chlorophyll is rapidly destroyed by light, leading to the characteristic white or bleached appearance of treated plant tissue. lsuagcenter.com
Antioxidant Activity and Reactive Oxygen Species Scavenging
Reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (O₂⁻), are highly reactive molecules produced during normal metabolism. nih.gov An imbalance leading to excessive ROS levels causes oxidative stress, which is implicated in various diseases. tandfonline.comnih.gov Antioxidants are compounds that can neutralize these harmful species. tandfonline.comnih.gov
A series of 6-chloropyridazine analogues have been evaluated for their in vitro antioxidant properties, specifically their ability to scavenge superoxide radicals. tandfonline.comnih.govresearchgate.net The study found that several of these compounds exhibited potent inhibitory effects on superoxide anion formation. tandfonline.com At a concentration of 10⁻³ M, some derivatives demonstrated scavenging rates between 84% and 99%, an activity level comparable to the natural antioxidant α-tocopherol. tandfonline.comnih.gov This suggests that the pyridazine scaffold can be effective in scavenging superoxide radicals, though its activity against other ROS like hydroxyl radicals was found to be weaker. tandfonline.com
Superoxide Anion Scavenging Activity of Pyridazine Derivatives at 10⁻³ M
| Compound Type | Compound ID | Inhibition of Superoxide Anion (%) | Source |
|---|---|---|---|
| Substituted 2H-pyridazine-3-one | 3 | 94% | tandfonline.com |
| Substituted 2H-pyridazine-3-one | 4 | 93% | tandfonline.com |
| Substituted 2H-pyridazine-3-one | 6 | 84% | tandfonline.com |
| Substituted 2H-pyridazine-3-one | 19 | 94% | tandfonline.com |
| Substituted 2H-pyridazine-3-one | 20 | 99% | tandfonline.com |
| 6-chloropyridazine analogue | 22 | 87% | tandfonline.com |
| 6-chloropyridazine analogue | 23 | 98% | tandfonline.com |
| 6-chloropyridazine analogue | 24 | 96% | tandfonline.com |
| Reference Antioxidant | α-tocopherol | Similar to active compounds | tandfonline.comnih.gov |
Other Investigated Biological Activities (e.g., Insecticidal Activity, Anticonvulsant Properties)
Beyond the primary scope of this article, derivatives of the 3-chloro-6-phenylpyridazine scaffold have been explored for a variety of other potential biological applications. Notably, research has focused on their insecticidal and anticonvulsant properties, revealing promising activity in several synthesized analogues.
Insecticidal Activity
A series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and evaluated for their in vitro insecticidal activity against the diamondback moth (Plutella xylostella), a significant pest affecting cruciferous crops. mdpi.comnih.gov The investigation revealed that many of the synthesized compounds demonstrated a range from weak to excellent insecticidal effects. mdpi.comnih.gov
Several compounds exhibited particularly high efficacy. mdpi.comnih.gov For instance, compounds 4b , 4d , and 4h showed greater than 90% activity at a concentration of 100 mg/L. mdpi.comnih.gov Compound 4b was especially potent, maintaining 97% activity against P. xylostella even when the concentration was lowered to 50 mg/L. mdpi.com Other derivatives, such as 4f , 4g , and 4l , displayed moderate activity at the 100 mg/L concentration. mdpi.com These findings underscore the potential of the pyridazinone core in the development of new insecticidal agents. mdpi.comresearchgate.net
Table 1: Insecticidal Activity of Selected N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one Derivatives Against P. xylostella
| Compound | Activity at 100 mg/L (%) | Activity at 50 mg/L (%) |
|---|---|---|
| 4b | 100 | 97 |
| 4d | 93 | Not Reported |
| 4h | 97 | Not Reported |
| 4t | 84 | Not Reported |
| 4f | 50 | Not Reported |
| 4g | 60 | Not Reported |
| 4l | 62 | Not Reported |
Data sourced from Molecules (2012). mdpi.com
Anticonvulsant Properties
The anticonvulsant potential of various pyridazine derivatives has been a subject of significant investigation. Studies have utilized both chemically-induced and electroshock-induced seizure models in mice to determine efficacy.
In one study, several 3-substituted pyridazines, along with a series of imidazo- and triazolopyridazines, were assessed for their ability to protect against maximal electroshock (MES)-induced seizures. nih.gov The most active compounds were identified as 3-ureidopyridazine 7 and triazolopyridazines 16 , 18 , 21 , and 25 , with oral ED₅₀ values ranging from 6.2 to 22.0 mg/kg. nih.gov
Further investigation into the most potent of these, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25 ), revealed a broader spectrum of activity. It was found to be protective in the pentylenetetrazole (PTZ)-induced seizures test (ED₅₀ = 76 mg/kg) and also effective against strychnine-induced tonic extensor seizures (ED₅₀ = 34.5 mg/kg). nih.gov The compound also demonstrated anticonvulsant effects in bicuculline- and yohimbine-induced seizure tests, suggesting that its mechanism of action may involve the modulation of glycinergic and GABAergic neurotransmission. nih.gov
Analogues of this potent compound were also synthesized and tested. nih.gov A related derivative, 3-amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine 4b , was also found to be active in the pentylenetetrazole-induced seizures test (ED₅₀ = 91.1 mg kg⁻¹) and against strychnine-induced tonic extensor seizures (ED₅₀ = 62.9 mg kg⁻¹). nih.gov
Table 2: Anticonvulsant Activity of Selected Pyridazine Derivatives
| Compound | Test Model | ED₅₀ (mg/kg, oral) |
|---|---|---|
| 3-ureidopyridazine (7) | MES | 6.2 - 22.0 |
| Triazolopyridazine (16) | MES | 6.2 - 22.0 |
| Triazolopyridazine (18) | MES | 6.2 - 22.0 |
| Triazolopyridazine (21) | MES | 6.2 - 22.0 |
| Triazolopyridazine (25) | MES | 6.2 - 22.0 |
| Triazolopyridazine (25) | PTZ | 76 |
| Triazolopyridazine (25) | Strychnine | 34.5 |
| Triazolopyridazine (4b) | PTZ | 91.1 |
| Triazolopyridazine (4b) | Strychnine | 62.9 |
ED₅₀: Median Effective Dose. MES: Maximal Electroshock Seizure. PTZ: Pentylenetetrazole-induced seizure. Data sourced from the Journal of Medicinal Chemistry (1996) and Farmaco (2000). nih.govnih.gov
Structure Activity Relationship Sar Analysis of 3 Chloro 6 3,4 Dimethylphenyl Pyridazine and Its Derivatives
Systematic Modification of the Pyridazine (B1198779) Ring
The pyridazine core is a key anchor for biological activity, and its substitution pattern plays a pivotal role in defining the therapeutic and functional properties of its derivatives. Understanding the impact of each substituent is crucial for the rational design of novel and more effective compounds.
Role of the Chlorine Atom at Position 3 in Bioactivity
The presence of a chlorine atom at the 3-position of the pyridazine ring is a critical determinant of the biological activity in this class of compounds. The chlorine atom, being an electron-withdrawing group, significantly influences the electronic distribution within the pyridazine ring. This alteration in electron density can modulate the binding affinity of the molecule to its biological target.
Furthermore, the chlorine atom contributes to the lipophilicity of the molecule. An increase in lipophilicity can enhance the ability of the compound to cross cellular membranes, thereby improving its bioavailability and access to intracellular targets. The strategic placement of a chlorine atom can therefore be a key factor in optimizing the pharmacokinetic profile of a drug candidate. Studies have shown that the introduction of a chlorine atom into a biologically-active molecule can substantially improve its intrinsic biological activity. researchgate.net The non-reactive nature of a chlorine atom on an aromatic ring allows it to be carried to the site of action, where it can facilitate efficient binding to the target through electronic and steric effects. nih.gov
Impact of the 3,4-Dimethylphenyl Substituent at Position 6 on Molecular Recognition
The 3,4-dimethylphenyl group at the 6-position of the pyridazine ring is instrumental in molecular recognition, largely through hydrophobic and aromatic interactions. Aromatic and hydrophobic groups at this position are often crucial for binding to the active sites of biological targets, which frequently contain hydrophobic pockets.
The dimethylphenyl moiety can engage in van der Waals interactions and potential π-π stacking with aromatic amino acid residues within a protein's binding site. The specific substitution pattern of the methyl groups on the phenyl ring can also influence the conformational preference of the molecule, thereby affecting its fit within the binding pocket and, consequently, its potency and selectivity.
Effects of Other Substituents on Pyridazine Core (e.g., Urea (B33335), Thiourea, Sulfonamide, Indolyl, Carboxamide)
The introduction of various functional groups onto the pyridazine core can dramatically alter the biological activity profile of the parent compound.
Urea, Thiourea, and Sulfonamide:
The incorporation of urea, thiourea, and sulfonamide moieties into pyridazine derivatives has been shown to confer significant antimicrobial properties. A study on pyridazine derivatives carrying these functional groups revealed promising inhibitory activity against both Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), as well as antifungal activity against C. albicans and C. parapsilosis. nih.gov These groups are capable of forming multiple hydrogen bonds, which can be crucial for binding to enzyme active sites.
| Substituent | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
| Urea Derivatives | S. aureus: 2-4; E. coli: 4-16 | C. albicans & C. parapsilosis: 8 |
| Thiourea Derivatives | S. aureus: 2-4; E. coli: 4-16 | C. albicans & C. parapsilosis: 8 |
| Sulfonamide Derivatives | S. aureus: 2-4; E. coli: 4-16 | C. albicans & C. parapsilosis: 8 |
Indolyl:
The indole (B1671886) nucleus is a well-known pharmacophore present in many biologically active compounds. The fusion or substitution of an indole moiety onto the pyridazine ring can lead to compounds with a range of activities, including anti-inflammatory properties. nih.gov The planar structure of the indole ring can facilitate intercalation with DNA or stacking interactions within protein binding sites.
Carboxamide:
The carboxamide group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Pyridazine-3-carboxamide derivatives have been investigated as selective acetylcholinesterase (AChE) inhibitors, with some compounds exhibiting potent activity. mdpi.com The orientation and substitution of the carboxamide group are critical for optimal interaction with the target enzyme. Systematic modifications of the amide moiety in [6-(3-pyridyl)pyridazin-3-yl]amides have been shown to influence their insecticidal potency.
Influence of Peripheral Substituents on Potency and Selectivity
Beyond the core substituents, modifications to the peripheral regions of 3-Chloro-6-(3,4-dimethylphenyl)pyridazine derivatives can fine-tune their potency and selectivity. For instance, in the context of kinase inhibitors, small changes to substituents on the phenyl ring can lead to significant differences in inhibitory activity against various kinases. This is often due to the specific interactions these substituents make with amino acid residues lining the ATP-binding pocket.
The introduction of polar groups can enhance solubility and modulate pharmacokinetic properties, while the addition of bulky hydrophobic groups might increase potency by occupying a specific hydrophobic pocket in the target protein. The careful selection of peripheral substituents is therefore a key strategy in the optimization of lead compounds to achieve the desired therapeutic profile with minimal off-target effects.
Development of Pharmacophore Models
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For pyridazine derivatives, pharmacophore models have been developed to understand their interaction with various biological targets.
These models typically highlight the importance of key features such as hydrogen bond acceptors (the nitrogen atoms of the pyridazine ring), hydrogen bond donors (from substituents like urea or amide groups), hydrophobic regions (the dimethylphenyl ring), and aromatic centers. A five-point pharmacophore model for pyridazinone derivatives as β-1,3-glucan synthase inhibitors identified two aromatic rings and three hydrogen bond acceptors as crucial features. Such models serve as valuable guides for the design of new derivatives with enhanced potency and selectivity by ensuring that the designed molecules possess the optimal spatial arrangement of these critical features.
Correlation between Structural Features and Specific Biological Activities
The structural features of this compound derivatives can be directly correlated with their specific biological activities.
Antifungal Activity: The presence of a sulfonamide moiety has been identified as critical for the antifungal activity of some pyridazinone derivatives that act as glucan synthase inhibitors. The combination of the pyridazine core with specific substituents can lead to potent antifungal agents.
Herbicidal Activity: For certain pyridazine derivatives, a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group on the benzene (B151609) ring are essential for high herbicidal activity. mdpi.com These features are thought to be crucial for binding to the target enzyme in plants, such as phytoene (B131915) desaturase.
Kinase Inhibition: The imidazo[1,2-b]pyridazine (B131497) scaffold, a related bicyclic system, has been identified as a potent inhibitor of various kinases, including PIM kinases and Tyk2. The selectivity of these inhibitors is often dictated by the substituents on the pyridazine ring system, which can exploit subtle differences in the ATP-binding sites of different kinases. For instance, specific substitutions can lead to inhibitors that are ATP competitive but not ATP mimetic, resulting in enhanced selectivity.
The following table summarizes the correlation between structural features and biological activities for various pyridazine derivatives:
| Biological Activity | Key Structural Features | Example Target |
| Antifungal | Sulfonamide moiety | β-1,3-glucan synthase |
| Herbicidal | Substituted phenoxy group at C3, electron-withdrawing group on phenyl ring | Phytoene desaturase |
| Kinase Inhibition | Imidazo[1,2-b]pyridazine scaffold, specific peripheral substituents | PIM kinases, Tyk2 |
Advanced Applications in Materials Science and Catalysis
Ligand Design for Metal Complexes in Organic Light-Emitting Diodes (OLEDs)
The pyridazine (B1198779) moiety is an effective scaffold for designing ligands for phosphorescent metal complexes, which are crucial for achieving high efficiency in OLEDs. These complexes, particularly those involving heavy metals like iridium(III), can harness both singlet and triplet excitons, leading to nearly 100% internal quantum efficiency. mdpi.com
The synthesis of pyridazine-based iridium(III) complexes often involves the use of a chloro-pyridazine derivative, such as 3-Chloro-6-(3,4-dimethylphenyl)pyridazine, as a key precursor. A general synthetic route begins with the reaction of iridium trichloride (B1173362) (IrCl₃) with a cyclometalating ligand (C^N ligand), like 2-phenylpyridine, to form an iridium(III) chloro-bridged dimer. nih.govmdpi.com This dimer then reacts with the pyridazine-based ligand, which acts as an ancillary ligand, to yield the final heteroleptic iridium(III) complex. mdpi.com
The this compound can be functionalized to serve as either the cyclometalating or ancillary ligand. For instance, the chloro group can be substituted to introduce coordinating moieties, or the pyridazine ring itself can coordinate to the metal center. The dimethylphenyl group also influences the steric and electronic properties of the resulting complex, which can be used to tune its performance in an OLED device.
The photophysical properties of iridium(III) complexes are highly dependent on the nature of their ligands. The introduction of pyridazine-based ligands can significantly influence the emission color, photoluminescence quantum yield (PLQY), and excited-state lifetime of the complex. nih.gov For example, modifying the substituents on the pyridazine and phenyl rings allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning is critical for controlling the emission wavelength and for optimizing charge injection and transport within the OLED device. ias.ac.in
Iridium(III) complexes containing pyridazine-type ligands have demonstrated promising electroluminescence performance, serving as efficient phosphorescent emitters. ias.ac.inliberty.edu These materials can exhibit high brightness and current efficiency, with the emission color adjustable from blue to red by altering the ligand structure. mdpi.comnih.gov The performance of an OLED device incorporating such a complex is characterized by its turn-on voltage, maximum brightness, and external quantum efficiency (EQE). mdpi.comias.ac.in
| Complex Type | Emission Color | PLQY | Key Performance Metric | Reference |
|---|---|---|---|---|
| Ir(III) complex with pyridazine-based ligand | Yellow to Sky Blue | 0.48–0.69 | PLQYs increased with fluorine substituents. | nih.gov |
| Ir(III) complex doped in CBP | Red | Not specified | Max. brightness: 7600 cd/m², Current efficiency: ~7.0 cd/A | ias.ac.in |
| Deep red-emitting HICs | Deep Red (624 nm) | Not specified | Champion EQE: 18.26% | mdpi.com |
Coordination Chemistry for Homogeneous and Heterogeneous Catalysis
The pyridazine core in this compound is an excellent platform for developing ligands for catalytic applications. The two adjacent nitrogen atoms can chelate to a metal center, forming a stable complex that can act as a catalyst. The chloro-substituent offers a reactive handle for further modification or for anchoring the complex to a solid support, enabling its use in heterogeneous catalysis. researchgate.net
Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms of cross-coupling reactions involving pyridazine derivatives under palladium catalysis. researchgate.net These studies help in understanding the role of the pyridazine ligand in the catalytic cycle and in designing more efficient catalysts. The electronic properties of the pyridazine ring, influenced by substituents like the dimethylphenyl group, can modulate the reactivity of the metal center, impacting the catalyst's activity and selectivity.
Supramolecular Chemistry and Self-Assembly of Pyridazine Scaffolds
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The pyridazine scaffold is well-suited for designing molecules that can self-assemble into larger, ordered structures. grc.org The aromatic nature of both the pyridazine and the dimethylphenyl rings in this compound allows for π-π stacking interactions, which are a key driving force for self-assembly.
Furthermore, the nitrogen atoms of the pyridazine ring can participate in hydrogen bonding. These directional interactions, combined with π-stacking, can guide the assembly of pyridazine-based molecules into well-defined supramolecular architectures, such as nanochannels. rsc.org Helical pyridine-pyridazine oligomers have been shown to self-assemble into such nanochannels that can recognize and transport ions, demonstrating the potential for creating functional materials with applications in sensing and separation. rsc.org The specific substitution pattern of this compound can be exploited to control the geometry and stability of these self-assembled structures.
Emerging Trends and Future Research Directions
Rational Design of Next-Generation Pyridazine-Based Compounds
The rational design of new pyridazine-based compounds is a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy and selectivity. A key strategy involves leveraging the structure-activity relationships (SARs) of existing pyridazine (B1198779) derivatives. nih.govacs.orgnih.gov By systematically modifying the substituents on the pyridazine ring, researchers can fine-tune the compound's pharmacological properties. For instance, the nature and position of substituents on the phenyl ring attached to the pyridazine core can significantly influence biological activity. nih.govacs.org
The pyridazine ring itself offers unique physicochemical properties that are advantageous in drug design. Its weak basicity, high dipole moment, and capacity for robust, dual hydrogen-bonding are critical in drug-target interactions. nih.gov These characteristics allow the pyridazine moiety to serve as a versatile scaffold or pharmacophore. nih.gov The design of next-generation compounds often involves the bioisosteric replacement of other aromatic rings, like the phenyl group, with the pyridazine ring to improve properties such as reduced lipophilicity. nih.govjksus.org This approach can lead to compounds with better pharmacokinetic profiles and reduced off-target effects.
Future design strategies will likely focus on creating hybrid molecules that combine the pyridazine core with other pharmacologically active motifs to achieve synergistic effects. nih.gov The goal is to develop compounds with enhanced potency and the ability to overcome drug resistance.
Exploration of Novel Biological Targets and Therapeutic Areas
Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govslideshare.netresearchgate.netnih.govnih.govnih.govrjptonline.orgresearchgate.net This versatility drives the exploration for novel biological targets and the expansion into new therapeutic areas.
In oncology, pyridazine-containing compounds are being investigated as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival. nih.govacs.orgnih.gov For example, they have shown potential as inhibitors of cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs). acs.orgnih.gov The unique structural features of the pyridazine ring allow for specific interactions within the ATP-binding pockets of these enzymes.
Beyond cancer, the anti-inflammatory potential of pyridazine derivatives is a significant area of research. researchgate.net Compounds are being designed to target key mediators of inflammation, such as cyclooxygenase (COX) enzymes. researcher.life Additionally, the neuroprotective properties of some pyridazine compounds have opened avenues for research in neurodegenerative diseases like Alzheimer's disease, where they are being studied as acetylcholinesterase (AChE) inhibitors. jksus.org The diverse biological activities of pyridazines suggest that many more therapeutic applications are yet to be discovered.
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
The discovery and development of new pyridazine-based drugs are being significantly accelerated by the integration of advanced computational and experimental techniques. beilstein-journals.orgmdpi.comnih.govco-ac.com Computer-aided drug design (CADD) plays a pivotal role in the early stages of research. beilstein-journals.org
Computational Approaches in Pyridazine Drug Discovery
| Computational Method | Application in Drug Discovery |
|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein, aiding in the identification of potential drug candidates. beilstein-journals.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity, guiding the design of more potent molecules. mdpi.com |
| Virtual High-Throughput Screening (vHTS) | Computationally screens large libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity, which is then used to search for new compounds with similar features. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the dynamic interactions between a ligand and its target. beilstein-journals.org |
These in silico methods enable the rapid screening of vast chemical libraries and the prioritization of candidates for synthesis and experimental testing. nih.gov High-throughput screening (HTS) is then employed to experimentally validate the computationally predicted activities in a large-scale and automated fashion. nih.gov This synergistic approach of combining computational predictions with experimental validation streamlines the drug discovery pipeline, reducing both time and cost. beilstein-journals.org
Development of Multi-Target Ligands and Polypharmacology Approaches
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. This has led to the rise of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. nih.gov Pyridazine derivatives are well-suited for the development of such multi-target ligands due to their versatile chemical nature. nih.gov
By carefully designing the substituents on the pyridazine scaffold, it is possible to create compounds that can simultaneously modulate different signaling pathways. For example, researchers have developed tricyclic pyridazinones that act as ligands for multiple G protein-coupled receptors (GPCRs) and as inhibitors of cholinesterases. nih.gov Such multi-target compounds could offer enhanced therapeutic efficacy, particularly in complex multifactorial diseases like neurodegenerative disorders. nih.gov
The development of multi-target pyridazine derivatives requires a deep understanding of the structural biology of the intended targets and the application of sophisticated design strategies to achieve the desired activity profile while minimizing off-target effects.
Investigation into the Environmental Fate and Degradation of Pyridazine Derivatives
As the use of pyridazine derivatives in various applications, including pharmaceuticals and agrochemicals, expands, understanding their environmental fate and degradation is of paramount importance. researchgate.net Research in this area focuses on how these compounds behave in the environment and the mechanisms by which they break down.
Photodegradation is one of the key processes that can influence the environmental persistence of pyridazine compounds. nih.gov Studies have shown that the rate of photodegradation of pyridazine and its isomers can be influenced by the number and position of nitrogen atoms in the ring. nih.gov The presence of adjacent nitrogen atoms in the pyridazine structure can affect its susceptibility to degradation by hydroxyl radicals. nih.gov
Q & A
Q. What are the most reliable synthetic routes for 3-Chloro-6-(3,4-dimethylphenyl)pyridazine, and how can regioselectivity be controlled?
Methodology:
- Nucleophilic aromatic substitution is a common approach for introducing substituents to pyridazine cores. For example, coupling 3,6-dichloropyridazine with 3,4-dimethylphenylboronic acid via Suzuki-Miyaura cross-coupling ensures regioselectivity at the 6-position due to the electron-withdrawing chlorine atom activating the pyridazine ring .
- Microwave-assisted synthesis (e.g., 150°C for 30 minutes) can enhance reaction efficiency and yield, as demonstrated for structurally similar pyridazine derivatives .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity. Confirm regiochemistry using -NMR coupling patterns and NOESY for spatial proximity analysis .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodology:
- Mass spectrometry (EI-MS) identifies the molecular ion peak (e.g., m/z 247 [M]) and fragmentation patterns, validated against NIST reference data .
- Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–Cl: ~1.72 Å, pyridazine ring planarity). Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
- IR spectroscopy confirms functional groups (e.g., C–Cl stretch at ~700 cm) and hydrogen-bonding interactions in solid-state structures .
Advanced Research Questions
Q. How can structural disorder or solvent co-crystallization in X-ray data be resolved during refinement?
Methodology:
- SHELXL’s PART and SUMP commands partition disordered atoms into discrete sites, refining occupancy factors iteratively. For solvent molecules, use SQUEEZE (PLATON) to model electron density voids .
- Hydrogen-bonding analysis (e.g., graph-set notation via WinGX ) identifies persistent intermolecular interactions that stabilize disordered regions, guiding constraint application during refinement .
Q. How should conflicting biological activity data (e.g., receptor antagonism vs. agonism) be reconciled across studies?
Methodology:
- Dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) minimize variability. For example, discrepancies in AhR activation () may arise from cell-line-specific CYP1A1 expression levels .
- Molecular docking (AutoDock Vina) predicts binding poses to receptors (e.g., CRFR). Compare results with mutational studies to validate key residues (e.g., Tyr for antagonist binding) .
- Meta-analysis of IC/EC values across publications identifies outliers attributable to assay sensitivity (e.g., fluorescence vs. radioisotopic detection) .
Q. What computational strategies optimize the design of this compound derivatives for enhanced bioactivity?
Methodology:
- DFT calculations (Gaussian 16) compute electrostatic potential maps to guide substituent placement. For example, electron-deficient pyridazine rings favor π-π stacking with aromatic residues in enzyme active sites .
- QSAR models (e.g., CoMFA) correlate substituent bulk (e.g., logP) with activity trends. Validate predictions via synthesis and enzymatic assays (e.g., α-glucosidase inhibition) .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Methodology:
- Accelerated stability studies (40°C/75% RH for 6 months) in DMSO or ethanol quantify degradation via HPLC-UV (λ = 254 nm). Hydrolytic cleavage of the C–Cl bond is a key degradation pathway .
- NMR kinetics (e.g., -NMR for fluorinated analogs) monitors decomposition rates. Argon purging and amber vials reduce oxidative and photolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
